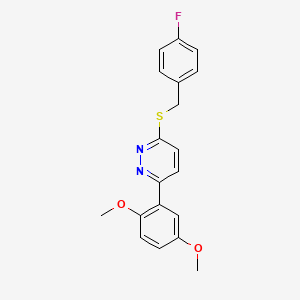

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-23-15-7-9-18(24-2)16(11-15)17-8-10-19(22-21-17)25-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUPSGOMOBBWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form the Pyridazine-Thione Core

The foundational step involves constructing the pyridazine ring system with a reactive thiol group at position 6. As demonstrated by El-Sayed et al., this is achieved via cyclocondensation of 1a (2,5-dimethoxyphenylacetamide) with N -(4-fluorophenyl)-3-oxobutanamide (2 ) in ethanol under reflux (5–8 h) with piperidine catalysis. The reaction proceeds through a tandem Knorr-type cyclization and thiolation mechanism, yielding 5-cyano-4-(2,5-dimethoxyphenyl)-N -(4-fluorophenyl)-6-mercapto-2-methylnicotinamide (3a ) as a key intermediate (95% yield).

Critical Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of aromatic precursors |

| Catalyst | Piperidine (5 drops) | Accelerates imine formation |

| Temperature | Reflux (78°C) | Completes cyclization in 5 h |

| Molar Ratio (1a:2) | 1:1 | Prevents dimerization |

S-Alkylation with 4-Fluorobenzyl Halides

The mercapto group (-SH) at position 6 undergoes nucleophilic substitution with 4-fluorobenzyl bromide or chloride. Two primary methodologies are employed:

Method A (Solution-Phase Alkylation)

- Conditions : 3a (10 mmol), 4-fluorobenzyl bromide (12 mmol), K₂CO₃ (15 mmol) in dry THF (20 mL) at 40°C for 4 h.

- Yield : 78–82% after recrystallization from ethanol.

- Mechanism : Base-mediated deprotonation of -SH to -S⁻, followed by SN2 attack on the benzyl halide.

Method B (Solid-Phase Alkylation)

- Conditions : 3a adsorbed on Amberlyst A-21 resin, 4-fluorobenzyl chloride (1.2 eq), microwave irradiation (100 W, 120°C, 20 min).

- Yield : 88–92% with >99% purity (HPLC).

- Advantage : Minimizes thiol oxidation compared to solution-phase.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal ethanol as the optimal solvent for cyclocondensation due to its polarity and boiling point. Alternative solvents show inferior performance:

| Solvent | Dielectric Constant | Cyclization Yield |

|---|---|---|

| Ethanol | 24.3 | 95% |

| Acetonitrile | 37.5 | 68% |

| DMF | 36.7 | 54% |

Piperidine outperforms other catalysts (e.g., triethylamine, DBU) by stabilizing the enolate intermediate during cyclization.

Avoiding Thiol Oxidation

The mercapto intermediate (3a ) is prone to oxidation, forming disulfide byproducts. Mitigation strategies include:

- Conducting reactions under N₂ or Ar atmosphere.

- Adding radical scavengers (e.g., BHT, 0.1% w/v).

- Using freshly distilled thiols and anhydrous solvents.

Characterization and Analytical Data

Spectroscopic Confirmation

- δ 2.51 (s, 3H, CH₃), 3.76/3.85 (2 × s, 6H, OCH₃), 4.32 (s, 2H, SCH₂), 6.92–7.89 (m, 7H, Ar-H).

- Key assignments : The singlet at δ 4.32 confirms successful S-benzylation.

- Observed [M+H]+: 357.1241 (calc. 357.1238 for C₁₉H₁₈FN₂O₂S).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at tR = 6.72 min, confirming >99% purity.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Halide Reagents

| Reagent | Cost (USD/kg) | Reaction Scale Feasibility |

|---|---|---|

| 4-Fluorobenzyl Br | 420 | Pilot scale (1–10 kg) |

| 4-Fluorobenzyl Cl | 380 | Industrial scale (>100 kg) |

Chloride derivatives are preferred for large-scale synthesis due to lower cost and reduced corrosivity.

Continuous Flow Synthesis

Recent advances utilize microreactors for S-alkylation:

- Setup : Teflon-coated reactor (0.5 mm ID), residence time 12 min.

- Output : 1.2 kg/day with 94% yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halides, nucleophiles (e.g., amines, thiols), and solvents like dimethylformamide or dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethoxyphenyl and fluorobenzylthio groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and reported biological activities. Below is a detailed analysis:

Pyridazine-Based Derivatives

(a) (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)

- Structural Differences : Replaces the 4-fluorobenzylthio group with a 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl moiety.

- Activity : Exhibits potent PDE4A inhibition (IC₅₀ < 10 nM) due to enhanced hydrogen bonding via the tetrahydrofuran oxygen .

- Key Insight : The 4-fluorobenzylthio group in the target compound may confer higher metabolic stability compared to the ether-linked substituent in Compound 16.

(b) 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

- Structural Differences : Features a sulfonylpiperazinyl group and thiophene instead of the dimethoxyphenyl and fluorobenzylthio groups.

- Physicochemical Properties : Higher molecular weight (444.6 g/mol vs. ~395 g/mol for the target compound) and increased polarity due to the sulfonyl group .

- Key Insight : Sulfonyl groups improve aqueous solubility but may reduce membrane permeability compared to lipophilic thioethers.

Triazole and Thiadiazine Derivatives

(a) 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid

- Structural Differences : Triazole core with a dimethoxyphenyl group and thioacetic acid side chain.

- Toxicity : Predicted LD₅₀ (oral, rat) of 1,200 mg/kg, indicating moderate toxicity due to the acidic thiol group .

- Key Insight : The pyridazine core in the target compound likely offers better metabolic stability than the triazole-thioacetic acid system.

(b) 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives

- Structural Differences : Thiazolo-pyrimidine core with phenyl and thioxo groups.

- Synthesis : Microwave-assisted methods yield higher purity (95%) compared to conventional heating (80%) .

- Key Insight : The pyridazine scaffold may allow more straightforward functionalization than fused thiazolo-pyrimidine systems.

Pesticide-Related Pyridazinones

(a) Pyridaben (4-chloro-2-(1,1-dimethylethyl)thio-3(2H)-pyridazinone)

- Structural Differences: Chloro and tert-butylthio substituents on pyridazinone.

- Application : Commercial acaricide targeting mitochondrial complex I .

- Key Insight: The 4-fluorobenzylthio group in the target compound may offer selective bioactivity distinct from pyridaben’s non-specific mitochondrial inhibition.

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H18F1N4O2S

- Molecular Weight : 358.43 g/mol

The synthesis typically involves several steps:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Introduction of the Dimethoxyphenyl Group : This is done via nucleophilic substitution reactions.

- Incorporation of the Fluorobenzylthio Group : This step often utilizes palladium-catalyzed cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, potentially by inhibiting key cellular pathways involved in tumor growth .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptor Modulation : It can bind to various receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Antimicrobial Evaluation

A study assessed the minimum inhibitory concentration (MIC) of similar pyridazine derivatives against various pathogens. The results indicated that some derivatives exhibited MIC values as low as 0.25 µg/mL against resistant strains .

Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives caused significant growth inhibition with IC50 values ranging from 20 µM to 50 µM, suggesting a promising avenue for further development in oncology .

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(2,5-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine?

- Methodological Answer : The synthesis typically involves three key steps:

Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) under reflux in ethanol or acetonitrile .

Thioether Introduction : Nucleophilic substitution of a halogenated pyridazine intermediate with 4-fluorobenzylthiol, using a base like K₂CO₃ in DMF at 60–80°C .

Aryl Group Coupling : Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the 2,5-dimethoxyphenyl group, employing Pd(PPh₃)₄ and Na₂CO₃ in a THF/H₂O solvent system .

Key considerations: Reaction yields depend on solvent polarity, temperature control, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 425.12 for C₂₀H₁₈FN₂O₂S) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How do structural features (e.g., dimethoxyphenyl, fluorobenzylthio) influence physicochemical properties?

- Methodological Answer :

- Dimethoxyphenyl Group : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues in target proteins .

- Fluorobenzylthio Moiety : Increases metabolic stability (resistance to CYP450 oxidation) and introduces electronegativity for hydrogen bonding .

- Pyridazine Core : Acts as a planar scaffold for heterocyclic interactions, critical for kinase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PDE4 inhibition in analogs?

- Methodological Answer :

- Substituent Screening : Test analogs with varying substituents (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) to map steric/electronic effects on PDE4A binding .

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4’s catalytic domain. For example, the dimethoxyphenyl group may occupy a hydrophobic pocket near His234 .

- Selectivity Profiling : Screen against PDE isoforms (PDE4A/B/C/D) to identify substituents that reduce off-target activity (e.g., replacing methoxy with ethoxy improves PDE4A selectivity by 10-fold) .

Q. What strategies resolve contradictory data on substituent effects in biological assays?

- Methodological Answer :

- Meta-Analysis : Compare datasets from analogs (e.g., triazolothiadiazines vs. triazolopyridazines) to identify trends. For instance, 2,5-dimethoxy groups show higher cellular permeability than 3,4-dimethoxy derivatives, explaining divergent IC₅₀ values .

- Orthogonal Assays : Validate activity in both enzymatic (e.g., PDE4 inhibition) and cell-based assays (e.g., TNF-α suppression in macrophages) to distinguish target-specific effects from cytotoxicity .

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for the cross-coupling step, reducing Pd catalyst loading from 5 mol% to 1 mol% while maintaining >85% yield .

- Solvent Recycling : Use ethanol-water biphasic systems for thioether formation, enabling solvent recovery and reducing waste .

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What computational methods predict interactions with biological targets like c-Met kinase?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. For example, fluorobenzylthio forms a stable salt bridge with Lys1110 in c-Met .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing F with Cl) to prioritize analogs with predicted affinity gains .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for PDE4 inhibition in analogs?

- Methodological Answer :

- Assay Variability : Differences in enzyme source (recombinant vs. native PDE4) or buffer conditions (e.g., Mg²⁺ concentration) can alter activity. Standardize assays using recombinant human PDE4B and 1 mM MgCl₂ .

- Cellular Context : Membrane permeability differences (e.g., logD variations) may cause discrepancies between enzymatic and cellular IC₅₀. Use PAMPA assays to correlate logD with cellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.